![molecular formula C9H5BrF3N B3038082 2-(2-Bromo-5-(trifluoromethyl)phenyl)acetonitrile CAS No. 732306-26-2](/img/structure/B3038082.png)
2-(2-Bromo-5-(trifluoromethyl)phenyl)acetonitrile
Overview
Description
“2-(2-Bromo-5-(trifluoromethyl)phenyl)acetonitrile” is a chemical compound with the CAS Number: 732306-26-2 . It has a molecular weight of 264.04 . The IUPAC name for this compound is [2-bromo-5-(trifluoromethyl)phenyl]acetonitrile . It is a solid powder at ambient temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H5BrF3N/c10-8-2-1-7 (9 (11,12)13)5-6 (8)3-4-14/h1-2,5H,3H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds have been involved in various reactions. For example, benzenesulfinic acid ammonium salt might react with 2-(trifluoromethyl)phenacyl bromide to give β-keto sulfone .Physical And Chemical Properties Analysis
This compound has a boiling point of 60-62°C . It has a flash point of 144-146/15mm . The compound is a solid powder at ambient temperature .Scientific Research Applications
Redox Behavior Studies
Research conducted by Sherman, Lambert, and Pilgram (1974) investigated the redox behavior of various derivatives including those with bromo, chloro, cyano, nitro, and trifluoromethylsulfonyl groups in acetonitrile solutions. Their study revealed that all ring systems and derivatives undergo reversible reduction initially in a one-electron step, forming their respective radical anion. The derivatives containing bromo and nitro groups showed preferential reduction at the substituent group. This study provides insight into the redox properties of such compounds in acetonitrile solutions, which is relevant for understanding their chemical behavior in various applications (Sherman, Lambert, & Pilgram, 1974).
Chemical Synthesis and Reactions
The study by Pan, Zhang, and Zhu (2015) described a radical cyanomethylation/arylation process involving arylacrylamides, using acetonitrile as the radical precursor. This reaction, which involves dual C-H bond functionalization (including the sp(3) C-H of acetonitrile and the sp(2) C-H of the phenyl group), can handle a variety of functional groups like bromo, iodo, nitro, trifluoromethoxy, and trifluoromethyl groups. This demonstrates the compound's utility in facilitating complex chemical reactions, especially in synthesizing oxindoles, which are valuable in pharmaceutical research (Pan, Zhang, & Zhu, 2015).
Photophysical Properties and Applications
Research conducted by Lentes, Rudtke, Griebenow, and Herges (2021) involved synthesizing novel nitrogen-bridged diazocines with various substituents, including bromo- or iodo-substituents on the phenyl ring. These compounds were studied for their photophysical properties in acetonitrile and water. The high photoconversion yields and thermal half-lives of the metastable E configurations in acetonitrile indicate potential applications in photopharmacology. This highlights the relevance of such compounds in developing light-responsive therapeutic agents (Lentes, Rudtke, Griebenow, & Herges, 2021).
Safety and Hazards
properties
IUPAC Name |
2-[2-bromo-5-(trifluoromethyl)phenyl]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N/c10-8-2-1-7(9(11,12)13)5-6(8)3-4-14/h1-2,5H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPMKGVGKPGMOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CC#N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90993957 | |
Record name | [2-Bromo-5-(trifluoromethyl)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90993957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
732306-26-2 | |
Record name | [2-Bromo-5-(trifluoromethyl)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90993957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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